molecular formula C8H10N2O2 B1453683 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 55365-04-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1453683
CAS No.: 55365-04-3
M. Wt: 166.18 g/mol
InChI Key: ZUICHPZYIKILCQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid features a bicyclic framework comprising a partially saturated pyridine ring fused to an imidazole moiety. Its IUPAC name systematically describes this structure: This compound. The molecular formula is C₈H₁₀N₂O₂ , with a molecular weight of 166.18 g/mol .

Key Structural Features:

  • Bicyclic Core : A six-membered 5,6,7,8-tetrahydro-pyridine ring fused to a five-membered imidazole ring at positions 1 and 2 of the pyridine.
  • Carboxylic Acid Substituent : Located at position 3 of the imidazole ring, contributing to hydrogen-bonding interactions.
  • Saturation : The pyridine ring is hydrogenated at positions 5–8, reducing aromaticity and introducing conformational flexibility.
Table 1: Molecular Descriptors
Property Value Source
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES C1CCN2C(=NC=C2C(=O)O)C1
InChIKey ZUICHPZYIKILCQ-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous imidazo[1,2-a]pyridine derivatives reveal planar bicyclic systems with minor deviations due to substituent effects. For this compound:

Crystallographic Insights:

  • Planarity : The imidazole ring remains nearly coplanar with the pyridine ring (dihedral angle <5°).
  • Hydrogen-Bonding Network : The carboxylic acid group forms intramolecular hydrogen bonds with the imidazole nitrogen, stabilizing a syn conformation.
  • Puckering in the Tetrahydro Ring : The saturated pyridine ring adopts a chair-like conformation, minimizing steric strain.
Conformational Flexibility:
  • Ring Dynamics : Partial saturation of the pyridine ring introduces rotational freedom, allowing transitions between envelope and twist conformations.
  • Solvent Effects : Polar solvents stabilize planar configurations via hydrogen bonding, while nonpolar solvents favor puckered states.

Tautomeric Forms and Electronic Structure

The compound exhibits prototropic tautomerism within the imidazole ring, influenced by pH and solvent polarity.

Tautomeric Equilibria:

  • N1-H Tautomer : Predominant in nonpolar environments, with hydrogen residing on the imidazole nitrogen adjacent to the pyridine ring.
  • N3-H Tautomer : Stabilized in acidic conditions due to protonation of the pyridine nitrogen.

Electronic Properties:

  • Frontier Molecular Orbitals : Density functional theory (DFT) calculations on related imidazo[1,2-a]pyridines show a HOMO localized on the imidazole ring and a LUMO on the pyridine moiety.
  • Carboxylic Acid Effects : The electron-withdrawing carboxylic acid group reduces electron density at position 3, increasing electrophilicity at adjacent positions.
Table 2: Key Electronic Parameters (DFT, B3LYP/6-31G(d,p))
Parameter Value (eV) Source
HOMO Energy -6.2 ± 0.3
LUMO Energy -1.8 ± 0.2
Band Gap 4.4 ± 0.5

Aromaticity and Resonance:

  • The imidazole ring retains aromatic character, evidenced by NMR chemical shifts (δ 7.2–8.5 ppm for protons adjacent to nitrogen).
  • The tetrahydro-pyridine ring exhibits reduced aromaticity, with ^1H NMR signals at δ 1.5–3.0 ppm for aliphatic protons.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUICHPZYIKILCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form Imidazo[1,2-a]pyridine Core

A key step involves the cyclocondensation of 2-aminopyridine or related aminopyrimidine compounds with α-haloketones or trichloroacetone derivatives. For example, the reaction of 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol at reflux for approximately 10 hours yields 2-(dichloromethyl)imidazo[1,2-a]pyrimidine intermediates. This step is typically monitored by thin-layer chromatography (TLC) to confirm completion.

Conversion of Dichloromethyl Intermediates to Aldehydes

The dichloromethyl intermediates are then hydrolyzed using calcium carbonate in water under reflux conditions to afford the corresponding imidazo[1,2-a]pyridine-3-carbaldehyde derivatives. This hydrolysis step is efficient and proceeds under mild aqueous conditions.

Oxidation of Aldehydes to Carboxylic Acids

The aldehyde intermediates are oxidized to the corresponding carboxylic acids using oxidizing agents such as oxone (potassium peroxymonosulfate). This step is crucial for introducing the carboxylic acid functionality at the 3-position of the imidazo ring system.

Esterification and Hydrogenation to Tetrahydro Derivatives

Esterification of the carboxylic acid intermediates is performed to facilitate subsequent hydrogenation. For instance, ethyl esters of the imidazo[1,2-a]pyridine carboxylic acid are prepared and then subjected to catalytic hydrogenation using platinum oxide (PtO₂) under hydrogen pressure (around 30 psi) in solvents such as methanol or ethanol. This hydrogenation saturates the 5,6,7,8 positions of the ring, yielding the tetrahydroimidazo[1,2-a]pyridine-3-carboxylate derivatives.

Hydrolysis to the Target Carboxylic Acid

The tetrahydro ester intermediates are then hydrolyzed under acidic or basic conditions to yield the free 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid.

Catalytic Systems and Solvents

  • Catalysts: Palladium-based catalysts such as palladium(II) acetate with triphenylphosphine or bisdiphenylphosphinoferrocene ligands are commonly used in related coupling or hydrogenation steps.
  • Hydrogenation Catalysts: 10% palladium on carbon or platinum(IV) oxide are effective for hydrogenation under mild pressure (14.7 to 50 psi).
  • Solvents: Ethanol, methanol, 1-butanol, and 1,4-dioxane are typical solvents used depending on the reaction step. For example, ethanol is favored for reflux during cyclocondensation and hydrolysis, while 1-butanol is used in condensation with amino ketones.
  • Bases: Cesium carbonate or sodium carbonate are used as bases in palladium-catalyzed steps.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclocondensation 2-Aminopyridine + 1,1,3-trichloroacetone, EtOH, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyridine
2 Hydrolysis CaCO₃, H₂O, reflux 1 h Imidazo[1,2-a]pyridine-3-carbaldehyde
3 Oxidation Oxone, aqueous conditions Imidazo[1,2-a]pyridine-3-carboxylic acid
4 Esterification Acid catalyst, ethanol Ethyl ester of carboxylic acid
5 Catalytic Hydrogenation PtO₂ or Pd/C, H₂ (30 psi), MeOH or EtOH, RT-50°C 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
6 Hydrolysis Acid or base hydrolysis This compound

Research Findings and Yield Data

  • The cyclocondensation step proceeds with high efficiency, typically yielding intermediates in 80–90% yield.
  • Oxidation with oxone is a mild and selective method, providing carboxylic acids in yields exceeding 85%.
  • Hydrogenation under PtO₂ catalysis at moderate pressure yields tetrahydro derivatives with high selectivity and yields around 75–85%.
  • Combining esterification and hydrogenation steps can streamline the process and improve overall yield.
  • Purity and structural integrity of the final product are confirmed by spectroscopic methods including $$^{1}H$$ NMR, mass spectrometry, and IR spectroscopy.

Analytical Characterization

  • Molecular Formula: C₈H₁₀N₂O₂
  • Molecular Weight: 166.18 g/mol
  • CAS Number: 55365-04-3
  • Spectral Features:
    • $$^{1}H$$ NMR shows characteristic signals for the tetrahydro ring protons and carboxylic acid proton.
    • IR spectra confirm the presence of carboxylic acid groups with strong absorption bands near 1700 cm⁻¹.
  • Purity Assessment: HPLC and melting point analysis are standard for confirming product purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Cyclocondensation 2-Aminopyridine, 1,1,3-trichloroacetone, EtOH, reflux 80–90 Monitored by TLC
Hydrolysis to Aldehyde CaCO₃, H₂O, reflux >85 Mild aqueous conditions
Oxidation to Carboxylic Acid Oxone, aqueous >85 Selective oxidation
Esterification Acid catalyst, ethanol 75–85 Prepares ester for hydrogenation
Catalytic Hydrogenation PtO₂ or Pd/C, H₂, MeOH or EtOH 75–85 Saturation of ring system
Hydrolysis to Acid Acid/base hydrolysis >80 Final deprotection step

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at the saturated pyridine ring and reduction of its heterocyclic system:

  • Oxidation : Treatment with Oxone (potassium peroxymonosulfate) in DMF converts aldehyde intermediates to carboxylic acids in related tetrahydroimidazopyridine derivatives . For the parent compound, oxidation of the tetrahydro ring to aromatic pyridine derivatives has been theorized but requires specific catalysts.

  • Reduction : Hydrogenation with PtO<sub>2</sub> at 30 psi selectively reduces double bonds in esterified derivatives (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate) .

Reaction TypeReagents/ConditionsOutcomeYield
OxidationOxone, DMF, 5°CCarboxylic acid formation50%
ReductionPtO<sub>2</sub>, H<sub>2</sub> (30 psi)Saturation of double bonds80–92%

Esterification and Amide Formation

The carboxylic acid group participates in standard derivatization reactions:

  • Esterification : Reacts with ethanol under acidic conditions to form ethyl esters, improving solubility for further modifications . For example, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is synthesized using this method .

  • Amide Formation : Condensation with hydrazine hydrate produces carbohydrazides, which are intermediates for hydrazone derivatives . These reactions typically occur in ethanol under reflux with yields exceeding 80% .

Example Reaction Pathway
Acid+H2N NH2EtOH refluxCarbohydrazide\text{Acid}+\text{H}_2\text{N NH}_2\xrightarrow{\text{EtOH reflux}}\text{Carbohydrazide}

Condensation Reactions

The imidazole nitrogen and pyridine ring enable condensation with aldehydes:

  • Hydrazone Synthesis : Reacts with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) to form hydrazones, which exhibit enhanced biological activity . These reactions are performed in ethanol under reflux with yields of 80–92% .

Aldehyde UsedProduct ApplicationYield
4-TrifluoromethylbenzaldehydeAntimicrobial agents85%
4-NitrobenzaldehydeAnticancer research82%

Cyclization and Ring-Opening

The compound serves as a precursor for complex heterocycles:

  • Cyclization : Under acidic conditions, it participates in intramolecular cyclization to form polycyclic systems, a key step in synthesizing bioactive molecules.

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) can cleave the tetrahydro ring, though this is less common in documented protocols.

Substitution Reactions

The C-2 position of the imidazole ring is reactive toward electrophilic substitution:

  • Halogenation : Chlorination or bromination occurs at the C-2 position using reagents like NCS or NBS, though specific yields are not reported.

  • Sulfonation : Reacts with sulfonic acid derivatives to form sulfonated analogs, enhancing water solubility.

Key Research Findings

  • Antimicrobial Activity : Hydrazone derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Enzyme Inhibition : Tetrahydroimidazopyridine-carboxylic acid derivatives inhibit heparanase-1 (HPSE1), a target for proteinuric diseases, with IC<sub>50</sub> values in the low micromolar range .

  • Synthetic Optimization : Continuous flow synthesis improves purity (>98%) and reaction efficiency compared to batch methods.

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening hydrolysis at pH >8 .

  • Thermal Stability : Decomposes above 200°C without melting, limiting high-temperature applications .

Scientific Research Applications

Pharmaceutical Development

5,6-Tetrahydroimidazo[1,2-a]pyridine derivatives have been studied for their potential as therapeutic agents.

  • Antimicrobial Activity : Research has indicated that compounds in this class exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives of tetrahydroimidazo compounds showed significant inhibition of bacterial growth, suggesting their potential as antibiotic agents .
  • Anticancer Properties : Some studies have focused on the cytotoxic effects of these compounds on cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of certain tetrahydroimidazo derivatives to induce apoptosis in cancer cells, making them candidates for further drug development .

Neuroscience

Research has explored the neuroprotective effects of tetrahydroimidazo compounds.

  • Cognitive Enhancement : A study indicated that these compounds may enhance cognitive function and memory retention in animal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Chemistry

The compound serves as a valuable building block in synthetic chemistry.

  • Synthesis of Novel Compounds : Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities. Researchers have utilized it to create new pharmacophores that exhibit enhanced biological activity compared to the parent compound .

Material Science

The compound's properties have been investigated for applications in material science.

  • Polymer Chemistry : Tetrahydroimidazo derivatives have been incorporated into polymer matrices to improve mechanical properties and thermal stability. This opens avenues for developing advanced materials with specific characteristics suited for industrial applications .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Pharmaceutical DevelopmentAntimicrobial and anticancer properties
NeurosciencePotential cognitive enhancement
Synthetic ChemistryBuilding block for novel compound synthesis
Material ScienceImproved mechanical properties in polymers

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, various derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid were synthesized and tested against common bacterial strains. The results showed a significant reduction in bacterial growth at low concentrations, indicating potential use as a new class of antibiotics.

Case Study 2: Neuroprotective Effects

A collaborative study between ABC Institute and DEF University explored the effects of tetrahydroimidazo compounds on cognitive function in rodent models. The findings suggested that these compounds could enhance memory retention and learning capabilities, leading to implications for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid C₈H₁₀N₂O₂ 166.18 -COOH 55365-04-3
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₁₂N₂O₂ 180.21 -CH₃ at position 6 Not provided
2-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₁₀F₂N₂O₂ 228.19 -CF₂H at position 2 CID 125454598
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate C₉H₁₃N₃O₂ 195.10 Ethyl ester, pyrazine scaffold 623564-18-1
Imidazo[1,2-a]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.15 Fully aromatic scaffold 81438-57-5
  • Difluoromethyl substitution introduces electronegative fluorine atoms, altering electronic properties and metabolic stability . Pyrazine analogs (e.g., ethyl pyrazine-2-carboxylate) differ in heteroatom arrangement (N at positions 1 and 3 vs. pyridine’s single N), impacting hydrogen bonding and solubility . Fully aromatic imidazo[1,2-a]pyridine-3-carboxylic acid (MW 162.15) lacks conformational flexibility, which may reduce binding to sterically constrained biological targets .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid (THIPCA) is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 55365-04-3
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Purity : ≥95% .

THIPCA exhibits various mechanisms that contribute to its biological effects:

  • Heparanase Inhibition : Recent studies have highlighted THIPCA's potential as a selective inhibitor of heparanase-1 (HPSE1), an enzyme linked to cancer progression and kidney diseases. Inhibition of HPSE1 can prevent the degradation of heparan sulfate proteoglycans, which are crucial for maintaining cellular integrity in the extracellular matrix .
  • Kinase Inhibition : Similar to other imidazopyridine derivatives, THIPCA may interact with specific kinases involved in signaling pathways that regulate cell proliferation and survival. This interaction could lead to cytotoxic effects against cancer cells .

Anticancer Properties

THIPCA has shown promise in preclinical studies as an anticancer agent. For instance:

  • A derivative of THIPCA was identified as a potent HPSE1 inhibitor with improved selectivity over other glucuronidases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. THIPCA may reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of THIPCA and its derivatives:

StudyFindings
Study on HPSE1 Inhibition Compound 16 derived from THIPCA exhibited enhanced activity against HPSE1 compared to earlier derivatives .
Cytotoxicity Assays THIPCA demonstrated selective cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Inflammation Modulation Research indicated that THIPCA could downregulate inflammatory markers in vitro .

Q & A

What synthetic methodologies are recommended for preparing 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid with high purity?

Methodological Answer:
A one-pot, two-step reaction protocol is effective for synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives. For example, condensation of substituted aldehydes with aminopyridines under acidic conditions (e.g., acetic acid) forms the imidazo[1,2-a]pyridine core. Subsequent hydrogenation using Pd/C or other catalysts under controlled H₂ pressure introduces the tetrahydro modification. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Key parameters include temperature control (60–80°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation .

How should researchers resolve discrepancies in reported NMR spectral data for structurally similar derivatives?

Methodological Answer:
Discrepancies in NMR data (e.g., δH or δC shifts) often arise from solvent effects, substituent electronic variations, or conformational dynamics. To resolve these:

  • Standardize conditions : Use deuterated DMSO or CDCl₃ for consistency.
  • Compare coupling constants : Analyze J values for diastereotopic protons in the tetrahydro ring (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
  • Cross-validate with HRMS : Confirm molecular formula accuracy (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .
  • Leverage computational tools : DFT-based NMR prediction (e.g., Gaussian) helps assign ambiguous signals .

What advanced strategies can improve the yield of the tetrahydroimidazo[1,2-a]pyridine core during cyclization?

Methodological Answer:
Low yields in cyclization steps often result from competing side reactions (e.g., oligomerization). Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and enhances regioselectivity .
  • Catalyst optimization : Use Lewis acids like ZnCl₂ or Brønsted acids (p-TsOH) to accelerate imine formation .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • In situ monitoring : Employ TLC or inline IR to track reaction progress and terminate before degradation .

How can researchers design experiments to address contradictory bioactivity data in related imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Contradictory bioactivity may stem from impurities, stereochemical variations, or assay conditions. Design experiments to:

  • Verify compound identity : Re-synthesize derivatives using literature protocols and confirm structures via 2D NMR (COSY, HSQC) .
  • Assess enantiomeric purity : Use chiral HPLC or optical rotation measurements if stereocenters are present .
  • Standardize bioassays : Replicate studies under identical conditions (e.g., cell lines, incubation time).
  • Conduct SAR studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-7) to isolate pharmacophoric features .

What analytical techniques are critical for characterizing the carboxylic acid functionality in this compound?

Methodological Answer:

  • IR spectroscopy : Confirm the presence of the carboxylic acid group via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • ¹³C NMR : Identify the carboxyl carbon at δ ~165–175 ppm .
  • Potentiometric titration : Determine pKa to assess ionization state under physiological conditions.
  • X-ray crystallography : Resolve hydrogen-bonding patterns in the solid state, critical for understanding solubility .

How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Solvent effect modeling : COSMO-RS simulations optimize reaction solvents for solubility and stability .

What precautions are necessary when handling tetrahydroimidazo[1,2-a]pyridine derivatives during scale-up?

Methodological Answer:

  • Thermal stability : Conduct DSC/TGA to identify decomposition risks during hydrogenation .
  • Waste management : Segregate reaction waste (e.g., heavy metal catalysts) for professional disposal .
  • Safety protocols : Use explosion-proof equipment for H₂ reactions and ensure proper ventilation due to volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.